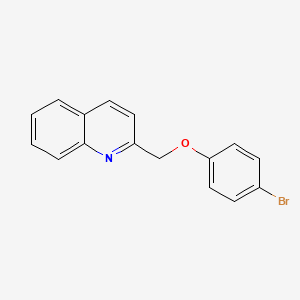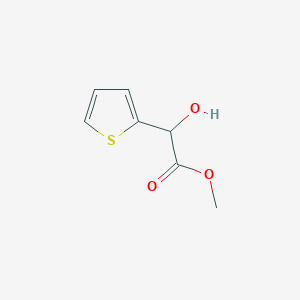
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a dimethylglycinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 3-amino-4-methoxybenzoic acid.
Amidation: The carboxylic acid group is converted to an amide using dimethylamine under appropriate conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Automation: Employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylacetamide
- N1-[3-amino-4-(methyloxy)phenyl]-N2,N2-dimethylpropionamide
Uniqueness
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide is unique due to its specific structural features, such as the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N-(3-amino-4-methoxyphenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C11H17N3O2/c1-14(2)7-11(15)13-8-4-5-10(16-3)9(12)6-8/h4-6H,7,12H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
ZGUPIFVZBAAPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1=CC(=C(C=C1)OC)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)



![(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B8725629.png)
![4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3-one](/img/structure/B8725642.png)








